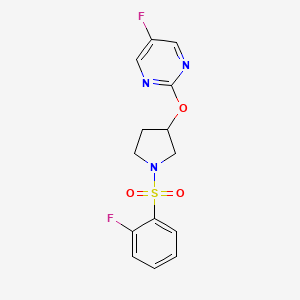

5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic compound. It has a molecular formula of C14H13F2N3O3S, an average mass of 341.333 Da, and a monoisotopic mass of 341.064575 Da .

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . A method for synthesizing 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde, which may be a related compound, has been disclosed. This method involves several steps including reactions with 2-fluoro acetophenone, bromination reagent, malononitrile, and a hydrogen chloride-ethyl acetate solution .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of 5- (2-Fluorophenyl)-1- (pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde involves reactions with triethylamine and dichloromethane .Applications De Recherche Scientifique

Fluorine-Containing Pyrimidine Derivatives

Research by Pomeisl et al. (2005) introduced a novel method for transforming HOCH2 group to FCH2, applied to the preparation of fluorine-containing pyrimidine acyclic nucleoside phosphonates. This method utilized perfluorobutane-1-sulfonyl fluoride for key displacement, exploring its potential as inhibitors of thymidine phosphorylase (Pomeisl, Pohl, Holý, & Votruba, 2005).

Sulfonylurea Herbicide Degradation

Kim et al. (2003) examined the degradation of the sulfonylurea herbicide LGC-42153 under flooded soil conditions, providing insights into the herbicide's breakdown and metabolism. This research highlighted the transformation pathways and the environmental fate of such compounds (Kim, Liu, Kang, Koo, & Kim, 2003).

Voriconazole Synthesis

Butters et al. (2001) detailed the process development of Voriconazole, a broad-spectrum triazole antifungal agent, emphasizing the diastereocontrol in synthesizing the 4-(1-metalloethyl)-5-fluoropyrimidine derivative as a crucial step (Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, & Pettman, 2001).

Novel Methods for Stereospecific Fluorination

Turkman et al. (2010) developed a novel precursor and method for direct fluorination of preformed nucleoside analogs at the 2′-arabino position, significantly simplifying the synthesis of [18F]FMAU, a compound used in radiolabeled nucleoside analogs (Turkman, Gelovani, & Alauddin, 2010).

Synthesis and Antitumor Activity of Sulfonyl 5-Fluorouracil Derivatives

Yan et al. (2009) synthesized novel sulfonyl 5-fluorouracil derivatives, exploring their structure–antitumor activity relationship. This study provides valuable insights into the potential therapeutic applications of these compounds (Yan, Hou, Chen, Zhao, & Hu, 2009).

Electrophilic Addition to Pyrimidines

Assiri et al. (2018) presented a synthetic approach to construct novel fluorinated heterocyclic compounds, including pyrimidines, showcasing the versatility of these structures in chemical synthesis (Assiri, Abdel‐kariem, Ali, & Yahia, 2018).

Mécanisme D'action

Target of Action

The primary target of 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is the proton pump (H+, K+ –ATPase) . This enzyme is responsible for the final step in the secretion of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound acts as a potassium competitive acid blocker (P-CAB) . It competitively inhibits the binding of potassium ions to the H+, K+ –ATPase, thereby inhibiting the function of the proton pump . This inhibition is reversible .

Biochemical Pathways

The compound’s action affects the gastric acid secretion pathway in the stomach’s parietal cells . By inhibiting the proton pump, it prevents the final step of gastric acid secretion, leading to a decrease in stomach acidity .

Result of Action

The result of the compound’s action is a powerful and sustained inhibition of gastric acid secretion . This makes it potentially useful for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome, which are caused by excessive stomach acid .

Orientations Futures

The pyrrolidine ring, a key feature of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of such compounds could involve exploring this scaffold to its maximum potential against several diseases or disorders .

Propriétés

IUPAC Name |

5-fluoro-2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3O3S/c15-10-7-17-14(18-8-10)22-11-5-6-19(9-11)23(20,21)13-4-2-1-3-12(13)16/h1-4,7-8,11H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZIICFJUDZPCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2814161.png)

![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)

![2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2814167.png)

![2-[2-(Mesylamino)phenyl]-1H-benzimidazole](/img/structure/B2814171.png)

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814174.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride](/img/structure/B2814175.png)

![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)